molecular formula C24H23ClN4O3 B2806682 N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226441-74-2

N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2806682
CAS No.: 1226441-74-2
M. Wt: 450.92
InChI Key: MWOBWDGWKKMJKN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes an indoline core, a sulfonamide group, and a methoxybenzyl substituent. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chloride as the sulfonating agent.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the methoxybenzyl chloride reacts with the indoline derivative.

    Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, such as cell division and protein synthesis. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine: This compound shares the methoxybenzyl group but has a different core structure (piperidine vs. indoline).

    1-acetyl-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine: This compound has a triazole core instead of an indoline core.

    1-acetyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide: This compound has a piperidinecarboxamide core, differing from the indoline core of the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOBWDGWKKMJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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